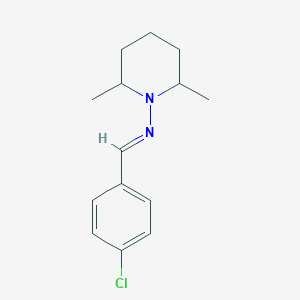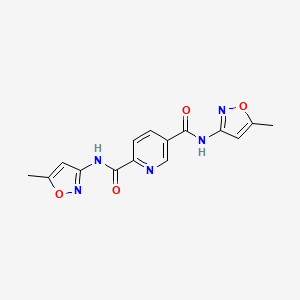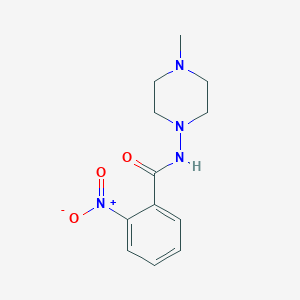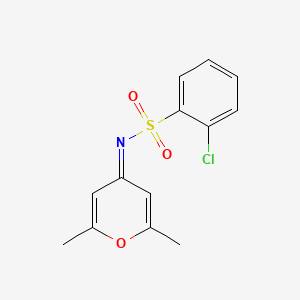
4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, commonly known as DMFO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMFO belongs to the family of oxazolone derivatives, which have shown promising results in the treatment of various diseases.
作用機序
The mechanism of action of DMFO is not fully understood, but it is believed to act through several pathways. DMFO has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DMFO also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, DMFO has been shown to induce apoptosis (programmed cell death) in cancer cells, which could contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
DMFO has been shown to have several biochemical and physiological effects. In cancer cells, DMFO induces cell cycle arrest and apoptosis, which could contribute to its anti-tumor effects. DMFO also inhibits the production of inflammatory mediators, which could be useful in the treatment of various inflammatory diseases. Additionally, DMFO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which could be due to its ability to inhibit oxidative stress and inflammation.
実験室実験の利点と制限
DMFO has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, DMFO is a relatively new compound, and its properties and effects are still being studied. Additionally, the synthesis of DMFO is a multi-step process that requires careful handling of the reagents and precise control of the reaction conditions.
将来の方向性
There are several future directions for the study of DMFO. One area of research could be the development of more efficient and cost-effective synthesis methods for DMFO. Additionally, the mechanism of action of DMFO could be further elucidated to better understand its effects on cancer cells, inflammatory diseases, and neurodegenerative diseases. Furthermore, the potential therapeutic applications of DMFO could be explored in other fields, such as cardiovascular disease and diabetes. Finally, the development of DMFO derivatives with improved properties and effects could be a promising avenue for future research.
Conclusion:
In conclusion, DMFO is a promising compound that has been extensively studied for its potential therapeutic applications. DMFO has shown anti-tumor, anti-inflammatory, and neuroprotective effects in various preclinical studies. However, further research is needed to fully understand the mechanism of action of DMFO and its potential therapeutic applications. The development of more efficient synthesis methods and DMFO derivatives could be promising avenues for future research.
合成法
The synthesis of DMFO involves the condensation of 2,5-dimethoxybenzaldehyde and 4-fluoroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain DMFO. The synthesis of DMFO is a multi-step process that requires careful handling of the reagents and precise control of the reaction conditions.
科学的研究の応用
DMFO has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DMFO has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMFO has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DMFO has been investigated for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c1-22-14-7-8-16(23-2)12(9-14)10-15-18(21)24-17(20-15)11-3-5-13(19)6-4-11/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLDJWKRPVQIFO-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)



![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)



![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)